molecular formula C14H8BrClN4O2S B12618922 C14H8BrClN4O2S

C14H8BrClN4O2S

Cat. No.: B12618922
M. Wt: 411.7 g/mol
InChI Key: RENQNWMGSMQKMZ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H8BrClN4O2S is a complex organic molecule that contains bromine, chlorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H8BrClN4O2S typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of α-sulfonyl o-hydroxyacetophenones with 2-formyl azarenes under temperature-controlled conditions . This reaction is facilitated by specific catalysts and requires precise temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using automated reactors to maintain consistent reaction conditions. The process often includes purification steps such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C14H8BrClN4O2S: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

C14H8BrClN4O2S: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which C14H8BrClN4O2S exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    C14H8BrN4O2S: Similar structure but lacks the chlorine atom.

    C14H8ClN4O2S: Similar structure but lacks the bromine atom.

    C14H8BrClN4O2: Similar structure but lacks the sulfur atom.

Uniqueness

C14H8BrClN4O2S: is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H8BrClN4O2S

Molecular Weight

411.7 g/mol

IUPAC Name

5-[3-(5-bromopyridin-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid

InChI

InChI=1S/C14H8BrClN4O2S/c15-8-3-7(5-17-6-8)12-18-19-14(23)20(12)9-1-2-11(16)10(4-9)13(21)22/h1-6H,(H,19,23)(H,21,22)

InChI Key

RENQNWMGSMQKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=NNC2=S)C3=CC(=CN=C3)Br)C(=O)O)Cl

Origin of Product

United States

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